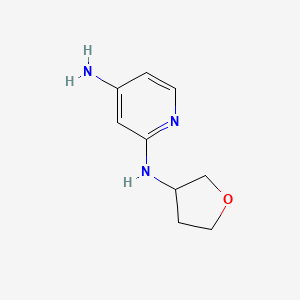
2'-Monodehydroxy-2'-chloro Ganciclovir-N-acetylmono-O-p-methoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化学反応の分析
2’-Monodehydroxy-2’-chloro Ganciclovir-N-acetylmono-O-p-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to remove the chloro group or reduce other functional groups.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
2’-Monodehydroxy-2’-chloro Ganciclovir-N-acetylmono-O-p-methoxybenzoate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Proteomics Research: The compound is used to study protein interactions and functions.
Antiviral Research: As an analogue of ganciclovir, it is used in research related to antiviral drugs.
Nucleoside Analog Studies: The compound is studied for its structural similarities to other nucleoside analogs.
作用機序
The mechanism of action of 2’-Monodehydroxy-2’-chloro Ganciclovir-N-acetylmono-O-p-methoxybenzoate involves its interaction with molecular targets and pathways similar to those of ganciclovir. It acts by inhibiting viral DNA synthesis, thereby preventing the replication of viruses .
類似化合物との比較
2’-Monodehydroxy-2’-chloro Ganciclovir-N-acetylmono-O-p-methoxybenzoate is unique due to its specific chemical modifications. Similar compounds include:
Ganciclovir: An antiviral drug used to treat cytomegalovirus infections.
Acyclovir: Another antiviral drug structurally related to ganciclovir.
2’-Monodehydroxy-2’-chloro Ganciclovir: A related compound with similar chemical properties.
These compounds share structural similarities but differ in their specific chemical modifications and applications .
特性
分子式 |
C19H20ClN5O6 |
|---|---|
分子量 |
449.8 g/mol |
IUPAC名 |
[2-[(2-acetamido-6-oxo-1H-purin-9-yl)methoxy]-3-chloropropyl] 4-methoxybenzoate |
InChI |
InChI=1S/C19H20ClN5O6/c1-11(26)22-19-23-16-15(17(27)24-19)21-9-25(16)10-31-14(7-20)8-30-18(28)12-3-5-13(29-2)6-4-12/h3-6,9,14H,7-8,10H2,1-2H3,(H2,22,23,24,26,27) |
InChIキー |
AZKJHJPLFMLPER-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=NC2=C(C(=O)N1)N=CN2COC(COC(=O)C3=CC=C(C=C3)OC)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 4-[(5-chloropyridin-2-yl)amino]butanoate](/img/structure/B13865758.png)


![3,4,5-Trihydroxy-6-[1-methyl-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B13865789.png)





![3',5'-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]-a-[[(1,1-dimethylethyl)dimethylsilyl]oxy]thymidine](/img/structure/B13865814.png)



